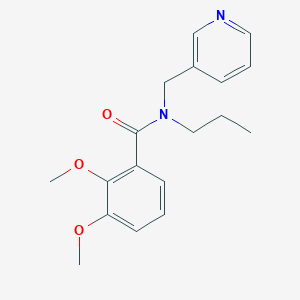
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a wide range of biochemical and physiological effects, making it an attractive candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in the body. This inhibition leads to a reduction in the production of inflammatory cytokines, growth factors, and other signaling molecules, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been shown to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, antibacterial, and anticancer properties. In addition, this compound has been shown to modulate immune responses, reduce oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide for lab experiments is its versatility. This compound can be used in a wide range of assays and experiments, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of this compound are required to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the research and development of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. One of the most promising areas of research is the development of new drug formulations and delivery methods. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new synthetic methods for this compound may lead to improved yields and reduced costs, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form 2-chlorobenzylidenemalononitrile. The resulting compound is then reacted with allylamine and ammonium acetate to produce N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In addition, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(ethylamino)-N-prop-2-enylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-3-9-22(12-13-7-5-6-8-15(13)18)16(23)14-10-20-17(19-4-2)21-11-14/h3,5-8,10-11H,1,4,9,12H2,2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVGQBYSZIVFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N(CC=C)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)

![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5904365.png)
![N-[2-(allyloxy)benzyl]-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B5904371.png)
![3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5904375.png)

![N-ethyl-3,5-difluoro-N-[2-(4-methoxyphenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B5904391.png)
![N-methyl-1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B5904405.png)